3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methylbenzylthio group, and a triazole ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, a hydrazine derivative can react with a nitrile compound in the presence of a base to form the triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated aromatic compound reacts with the triazole intermediate.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound’s unique properties make it suitable for use in materials science and industrial chemistry.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The bromophenyl and triazole groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(4-Bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- 3-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
Uniqueness
3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the bromophenyl and methylbenzylthio groups, provides a versatile scaffold for further modifications and applications.
Biological Activity
The compound 3-(4-(4-Bromophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine , with the molecular formula C21H17BrN4S, is a complex organic molecule notable for its unique structural features. It integrates a pyridine ring with a 1,2,4-triazole moiety and functional groups that suggest significant potential for biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
The presence of the bromophenyl and thioether groups is particularly noteworthy, as these functionalities are often linked to enhanced biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential interactions with bacterial enzymes or receptors that could inhibit growth or viability.
A study reported that triazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial capabilities .
Anticancer Activity
The anticancer properties of related triazole compounds have been extensively studied. For example, mercapto-substituted triazoles have been shown to possess chemopreventive effects against various cancer cell lines. Specifically, compounds derived from triazolethiones exhibited IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .
The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways. Further research into this compound could elucidate similar anticancer mechanisms.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
Case Studies
Several studies highlight the biological activity of triazole derivatives:
-
Antimicrobial Studies : A recent investigation found that certain triazole derivatives exhibited significant antibacterial activity against clinical strains of bacteria including MRSA .
Compound MIC (μg/mL) Activity Type Triazole A 12.5 Antibacterial Triazole B 25 Antibacterial -
Anticancer Studies : Research on triazole derivatives revealed promising results against various cancer cell lines:
Compound Cell Line IC50 (μM) Triazole C HCT-116 6.2 Triazole D T47D 27.3
Properties
CAS No. |
477330-59-9 |
---|---|
Molecular Formula |
C21H17BrN4S |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4S/c1-15-5-2-3-6-17(15)14-27-21-25-24-20(16-7-4-12-23-13-16)26(21)19-10-8-18(22)9-11-19/h2-13H,14H2,1H3 |
InChI Key |
FTJHEVNLKIDAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.